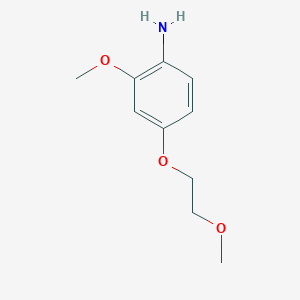

2-Methoxy-4-(2-methoxyethoxy)aniline

Description

Properties

IUPAC Name |

2-methoxy-4-(2-methoxyethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-12-5-6-14-8-3-4-9(11)10(7-8)13-2/h3-4,7H,5-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYJIWKKYJFGMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60666863 | |

| Record name | 2-Methoxy-4-(2-methoxyethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60666863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736133-48-5 | |

| Record name | 2-Methoxy-4-(2-methoxyethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60666863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

The predominant reported method for preparing 2-Methoxy-4-(2-methoxyethoxy)aniline involves a multi-step process:

Step 1: Esterification or etherification of aniline derivatives (such as ethylene aniline) to introduce the 2-methoxyethoxy substituent. This typically involves reaction with ethylene glycol derivatives or chloroformate reagents.

Step 2: Formation of 4-(2-methoxyethoxy)benzoate ester intermediates through reaction with ethylene glycol and chloroformate.

Step 3: Conversion of the ester intermediate to the target amine compound by heating in the presence of a base catalyst to facilitate substitution and reduction steps.

Detailed Synthetic Procedure (Reported Example)

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Ethylene aniline + ethylene glycol + chloroformate | Formation of 4-(2-methoxyethoxy)benzoate ester | Intermediate formed |

| 2 | Heating + base catalyst (e.g., NaOH) | Conversion of ester to this compound | High yield; colorless to pale yellow liquid |

| 3 | Purification by organic solvent extraction | Removal of impurities | Product soluble in alcohols, ethers |

This process is effective for producing the compound with high purity and good yield.

Chemical Reactions Analysis

2-Methoxy-4-(2-methoxyethoxy)aniline undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, where common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Methoxy-4-(2-methoxyethoxy)aniline has several applications in scientific research:

Biology: The compound is utilized in various biological assays and experiments due to its reactivity and functional groups.

Medicine: It serves as an intermediate in the synthesis of certain pharmaceuticals, contributing to the development of new drugs.

Industry: The compound is employed in the production of protective agents, surfactants, and plasticizers.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological processes and chemical syntheses. detailed studies on its exact molecular targets and pathways are limited.

Comparison with Similar Compounds

Key Observations :

- Piperazine/Diazepane Derivatives : The introduction of nitrogen-containing heterocycles (e.g., piperazine or diazepane) increases molecular weight and polarity, enhancing binding to biological targets like kinases .

- Fluorinated Analogues : Fluorine substitution improves lipophilicity and pharmacokinetic profiles, as seen in 2,5-difluoro derivatives .

- Environmental Impact : Sulfate-containing derivatives (e.g., sulfatoethylsulfonyl) exhibit significant aquatic toxicity, limiting their industrial use .

Medicinal Chemistry

- 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline: A key intermediate in synthesizing NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors, demonstrating antiproliferative activity in cancer cell lines (e.g., compound 6e with 36% yield) .

- 3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline : Used in iodination reactions for drug candidates targeting tyrosine kinases (93% yield in Reference Example 15) .

Material Science

- 2-(2-Methoxyethoxy)ethanol: Stabilizes TiO₂ nanoparticles, improving luminescence intensity via controlled hydrolysis .

Biological Activity

2-Methoxy-4-(2-methoxyethoxy)aniline, an organic compound with the molecular formula C₉H₁₃NO₂, has garnered attention in various fields of biological research due to its unique structural features and potential pharmacological applications. This compound features both methoxy and methoxyethoxy functional groups, enhancing its solubility and reactivity, which are critical for its biological activity.

The compound has a molecular weight of approximately 223.27 g/mol and appears as a colorless to pale yellow liquid. It is soluble in many organic solvents such as alcohols and ethers but has low solubility in water, which influences its bioavailability and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. These interactions can modulate various biochemical pathways, influencing cellular activities such as proliferation, apoptosis, and inflammation. The compound has been identified as a precursor in the synthesis of quinazolines, which are known for their anticancer properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It serves as an intermediate in the synthesis of quinazolines, compounds that have been shown to possess antitumor effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of quinazolines can inhibit the growth of breast cancer cells (MCF-7) through mechanisms involving cell cycle arrest and apoptosis induction .

Enzyme Modulation

This compound has also been shown to modulate enzyme activity, which is crucial for various metabolic processes. Its interactions with enzymes can lead to altered metabolic pathways that may enhance or inhibit specific biological functions. For example, it may influence the activity of cytochrome P450 enzymes involved in drug metabolism.

Study on Antioxidant Activity

In a study assessing antioxidant properties, this compound was evaluated using the DPPH radical scavenging assay. The results indicated that the compound exhibited notable radical scavenging capabilities, suggesting potential protective effects against oxidative stress-related diseases .

Cytotoxicity Assay

A cytotoxicity assay conducted on MCF-7 breast cancer cells revealed that this compound significantly reduced cell viability in a dose-dependent manner. The IC₅₀ value was determined to be approximately 25 µM, indicating its potential as a therapeutic agent in cancer treatment .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Methoxyaniline | C₇H₉NO | Lower solubility; less reactive |

| 4-Methoxyaniline | C₇H₉NO | Similar structure; lacks methoxyethoxy group |

| 4-(2-Ethoxyethoxy)aniline | C₉H₁₃NO₂ | Different reactivity; less favorable solubility |

This comparison highlights how the additional methoxyethoxy group enhances both the solubility and reactivity of this compound compared to its analogs.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-Methoxy-4-(2-methoxyethoxy)aniline, and how can reaction parameters (e.g., solvent, temperature) be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, in a patent-derived method, tert-butyl carbamate intermediates are deprotected using HCl/1,4-dioxane, followed by purification via silica gel chromatography (eluting with ethyl acetate/hexane gradients) . Optimizing reaction time (e.g., overnight stirring for deprotection) and catalyst selection (e.g., Pd-based catalysts for cross-coupling) can improve yields. Solvent polarity and temperature should align with the reactivity of methoxyethoxy substituents to minimize side reactions .

Q. How can researchers effectively purify this compound, particularly when isolating it from complex mixtures?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) is widely used . For polar by-products, recrystallization in ether/hexane mixtures can precipitate the target compound. Monitoring via TLC or HPLC (retention time ~0.83–1.21 minutes under reverse-phase conditions) ensures purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- LCMS : Detects molecular ions (e.g., m/z 236 [M+H]⁺) and confirms molecular weight .

- HPLC : Retention time consistency under standardized conditions (e.g., 0.83 minutes with SQD-AA05 columns) verifies purity .

- NMR : ¹H/¹³C NMR resolves methoxyethoxy regiochemistry and aromatic proton environments .

Advanced Research Questions

Q. How can this compound be functionalized for use in pharmaceutical intermediates, and what factors influence coupling reaction efficiency?

- Methodological Answer : Suzuki-Miyaura coupling with boronic acids (e.g., 2,3-dimethoxyphenylboronic acid) under Pd catalysis (e.g., Pd(dppf)Cl₂) enables biaryl synthesis. Key factors include:

- Catalyst loading (1–5 mol% for high turnover).

- Base selection (K₂CO₃ for pH control).

- Solvent systems (toluene/ethanol for solubility and reactivity) .

- Reaction monitoring : Track intermediates via LCMS (m/z 362 [M+H]⁺ for iodinated derivatives) .

Q. What experimental design principles apply to studying the photocatalytic degradation of this compound?

- Methodological Answer : Use Box-Behnken designs to optimize variables (e.g., catalyst load, pH, UV intensity). For example, MnFe₂O₄/Zn₂SiO₄ composites degrade anilines via hydroxyl radical pathways. Conflicting degradation rates may arise from:

- Competing side reactions (e.g., adsorption vs. oxidation).

- Matrix effects (e.g., coexisting organics in wastewater). Validate mechanisms using scavenger studies (e.g., tert-butanol for •OH quenching) .

Q. How do electronic effects of the 2-methoxyethoxy group influence the reactivity of this compound in electrophilic substitution?

- Methodological Answer : The electron-donating methoxyethoxy group activates the para position of the aniline ring, directing electrophiles (e.g., iodination with NIS in acetic acid) to the ortho position. Steric hindrance from the substituent may reduce reaction rates, requiring longer reaction times (2–20 hours) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported melting points or reaction yields for this compound derivatives?

- Methodological Answer :

- Reproduce conditions : Ensure identical solvents, catalysts, and purification methods.

- Characterize intermediates : By-products (e.g., over-iodinated species) may skew results.

- Cross-validate techniques : Compare DSC (melting point) with NMR/LCMS to rule out polymorphic forms or impurities .

Safety and Stability Considerations

Q. What precautions are necessary for handling this compound given structural similarities to hazardous aniline derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.